molecular formula C9H16 B14656911 Cyclopentene, 1-(2-methylpropyl)- CAS No. 53098-47-8

Cyclopentene, 1-(2-methylpropyl)-

Cat. No.: B14656911
CAS No.: 53098-47-8
M. Wt: 124.22 g/mol
InChI Key: AVBOQKCRSALLCN-UHFFFAOYSA-N
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Description

Cyclopentene, 1-(2-methylpropyl)-, also known as 1-Isobutylcyclopentene, is an organic compound with the molecular formula C₉H₁₆ and a molecular weight of 124.2233 g/mol . It is a derivative of cyclopentene, where the hydrogen atom at the first position is replaced by a 2-methylpropyl group. This compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentene, 1-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the alkylation of cyclopentene with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of cyclopentene, 1-(2-methylpropyl)- may involve the catalytic hydrogenation of 1-isobutylcyclopentadiene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 1-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum to yield saturated hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted cyclopentene derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or platinum (Pt) as catalysts.

    Substitution: Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides) in polar solvents.

Major Products Formed

    Oxidation: Alcohols, ketones, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

Cyclopentene, 1-(2-methylpropyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentene, 1-(2-methylpropyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound’s double bond can participate in addition reactions, while the 2-methylpropyl group can influence the compound’s reactivity and steric properties. The specific pathways and targets depend on the type of reaction and the conditions used.

Comparison with Similar Compounds

Cyclopentene, 1-(2-methylpropyl)- can be compared with other similar compounds such as:

    Cyclopentene: The parent compound without the 2-methylpropyl group.

    Cyclopentane: The fully saturated analog of cyclopentene.

    1-Methylcyclopentene: A similar compound with a methyl group instead of a 2-methylpropyl group.

Uniqueness

Cyclopentene, 1-(2-methylpropyl)- is unique due to the presence of the 2-methylpropyl group, which imparts distinct steric and electronic effects, influencing its reactivity and applications in various fields.

Properties

CAS No.

53098-47-8

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1-(2-methylpropyl)cyclopentene

InChI

InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h5,8H,3-4,6-7H2,1-2H3

InChI Key

AVBOQKCRSALLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CCCC1

Origin of Product

United States

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